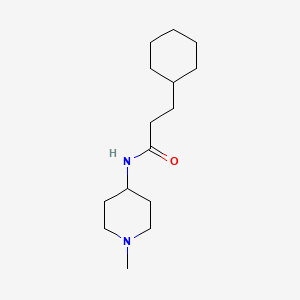
N-(2-nitrophenyl)-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrophenyl)-3-phenoxypropanamide, also known as NPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NPP is a member of the amide family of compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-nitrophenyl)-3-phenoxypropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also appears to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-proliferative effects, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have antioxidant properties, which could be beneficial in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-nitrophenyl)-3-phenoxypropanamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N-(2-nitrophenyl)-3-phenoxypropanamide. One area of interest is in the development of this compound-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various inflammatory and oxidative stress-related conditions. Finally, there is potential for the development of new synthetic methods for this compound that could improve its purity and yield.
Méthodes De Synthèse
The synthesis of N-(2-nitrophenyl)-3-phenoxypropanamide involves a multi-step process that begins with the reaction of 2-nitrophenol with chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with phenoxypropanol in the presence of a base to form this compound. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-(2-nitrophenyl)-3-phenoxypropanamide has been shown to have potential applications in various scientific research fields. One of the most promising areas is in the study of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
N-(2-nitrophenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(10-11-21-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)17(19)20/h1-9H,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMWLGRADJGMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B5127389.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5127394.png)


![6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5127417.png)
![3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5127418.png)

![3-(3,4-dimethoxyphenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5127435.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5127446.png)
![5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene](/img/structure/B5127450.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127454.png)

![3-[hydroxy(4-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone](/img/structure/B5127464.png)